molecular formula C9H6BrNOS B1282757 4-Bromo-1-benzothiophene-2-carboxamide CAS No. 93103-86-7

4-Bromo-1-benzothiophene-2-carboxamide

Cat. No.: B1282757
CAS No.: 93103-86-7
M. Wt: 256.12 g/mol
InChI Key: WYDAQLCCPZXSNL-UHFFFAOYSA-N
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Description

4-Bromo-1-benzothiophene-2-carboxamide is an organic compound with the molecular formula C9H6BrNOS It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure

Scientific Research Applications

4-Bromo-1-benzothiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.

    Material Science: It is used in the development of organic semiconductors and conductive polymers.

    Biological Research: It serves as a probe for studying enzyme interactions and protein-ligand binding.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-benzothiophene-2-carboxamide typically involves the bromination of benzothiophene followed by the introduction of a carboxamide group. One common method involves the following steps:

    Bromination: Benzothiophene is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.

    Carboxylation: The brominated benzothiophene is then subjected to a carboxylation reaction using carbon dioxide in the presence of a base such as potassium carbonate. This step introduces the carboxylic acid group.

    Amidation: Finally, the carboxylic acid derivative is converted to the carboxamide by reacting it with ammonia or an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).

Major Products

    Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

Mechanism of Action

The mechanism of action of 4-Bromo-1-benzothiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and carboxamide group play crucial roles in its binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-benzothiophene-2-carboxamide
  • 4-Fluoro-1-benzothiophene-2-carboxamide
  • 4-Iodo-1-benzothiophene-2-carboxamide

Uniqueness

4-Bromo-1-benzothiophene-2-carboxamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in substitution reactions compared to its chloro, fluoro, and iodo analogs. Additionally, the bromine atom can participate in halogen bonding, enhancing its interaction with biological targets.

Properties

IUPAC Name

4-bromo-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNOS/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDAQLCCPZXSNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(S2)C(=O)N)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60541560
Record name 4-Bromo-1-benzothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93103-86-7
Record name 4-Bromo-1-benzothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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